molecular formula C8H10O3 B1387700 6-Oxospiro[3.3]heptane-2-carboxylic acid CAS No. 889944-57-4

6-Oxospiro[3.3]heptane-2-carboxylic acid

Cat. No. B1387700
M. Wt: 154.16 g/mol
InChI Key: FGDRQRQOJRZARK-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

A solution of (bromomethyl)benzene (564 mg) in CHCl3 (1 mL) was added to a stirred solution of 6-oxospiro[3.3]heptane-2-carboxylic acid (462 mg) and DIPEA (0.576 mL) in acetonitrile (2 mL) and CHCl3 (2 mL) and the mixture was stirred at rt overnight. The reaction mixture was evaporated to dryness and then purified by silica gel FCC (1:1 DCM:hexanes) to afford benzyl 6-oxospiro[3.3]heptane-2-carboxylate as a clear oil.
Quantity
564 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One
Name
Quantity
0.576 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O:9]=[C:10]1[CH2:19][C:12]2([CH2:15][CH:14]([C:16]([OH:18])=[O:17])[CH2:13]2)[CH2:11]1.CCN(C(C)C)C(C)C>C(Cl)(Cl)Cl.C(#N)C>[O:9]=[C:10]1[CH2:11][C:12]2([CH2:15][CH:14]([C:16]([O:18][CH2:2][C:3]3[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=3)=[O:17])[CH2:13]2)[CH2:19]1

Inputs

Step One
Name
Quantity
564 mg
Type
reactant
Smiles
BrCC1=CC=CC=C1
Name
Quantity
462 mg
Type
reactant
Smiles
O=C1CC2(CC(C2)C(=O)O)C1
Name
Quantity
0.576 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica gel FCC (1:1 DCM:hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CC2(CC(C2)C(=O)OCC2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.